Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole structure
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
CAS番号:936902-12-4
MF:C13H16BNO3
メガワット:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
    • BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
    • BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
    • CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • ZXBA000730
    • BCP18917
    • FCH2810322
    • CM10528
    • OR61115
    • AS06375
    • AB66696
    • Benzoxazole-5-boronic acid pinacol ester
    • BC000673
    • SY059476
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
    • 1,3-Benzoxazole-5-boronic acid pinacol ester
    • MDL: MFCD13181968
    • インチ: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
    • InChIKey: CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

計算された属性

  • せいみつぶんしりょう: 245.12200
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • トポロジー分子極性表面積: 44.5

じっけんとくせい

  • 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 88-93 °C
  • PSA: 44.49000
  • LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302 + H312 + H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
211880-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
1g
£111.00 2022-03-01
Fluorochem
211880-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
5g
£333.00 2022-03-01
Fluorochem
211880-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
10g
£582.00 2022-03-01
Fluorochem
211880-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
25g
£1154.00 2022-03-01
Chemenu
CM134707-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
1g
$118 2021-08-05
Chemenu
CM134707-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
5g
$353 2021-08-05
Chemenu
CM134707-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
10g
$617 2021-08-05
Chemenu
CM134707-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
25g
$1225 2021-08-05
TRC
B694118-25mg
Benzooxazole-5-boronic acid pinacol ester
936902-12-4
25mg
$ 64.00 2023-04-18
TRC
B694118-50mg
Benzooxazole-5-boronic acid pinacol ester
936902-12-4
50mg
$ 75.00 2023-04-18

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
リファレンス
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合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  15 h, 100 °C
リファレンス
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
リファレンス
Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Potassium iodide ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C
1.2 Reagents: Methanol ;  1 h, 20 °C
1.3 Solvents: Diethyl ether ;  4 h, 20 °C
リファレンス
Method for preparing aminoarylborane compounds or derivatives thereof
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
リファレンス
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; Marciasini, Ludovic D.; Jousseaume, Melissa; Vaultier, Michel; Pucheault, Mathieu, Chemistry - A European Journal, 2014, 20(19), 5573-5579

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
リファレンス
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 100 °C; cooled
1.2 Reagents: Water
リファレンス
Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
リファレンス
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, 100 °C
リファレンス
Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
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合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
リファレンス
Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
リファレンス
Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers
Sun, Qi-Zheng; Lin, Gui-Feng; Li, Lin-Li; Jin, Xi-Ting; Huang, Lu-Yi; et al, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, reflux
リファレンス
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合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  20 h, 100 °C
リファレンス
Organometallic compound and organic light-emitting device including the same
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合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
リファレンス
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合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
リファレンス
Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer
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合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
リファレンス
Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy
Siebenbuerger, Lorenz; Hernandez-Olmos, Victor; Abdelsamie, Ahmed S.; Frotscher, Martin ; van Koppen, Chris J. ; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
リファレンス
Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2
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合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, rt → reflux
リファレンス
Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation
, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole サプライヤー

Amadis Chemical Company Limited
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(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
注文番号:A859680
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:19
価格 ($):278.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
A859680
清らかである:99%
はかる:5g
価格 ($):278.0
Email